

(5-Ethyl-1,2-oxazol-3-yl)methanol CAS number and identifiers

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Compound of Interest

Compound Name: (5-Ethyl-1,2-oxazol-3-yl)methanol

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Technical Guide: (5-Ethyl-1,2-oxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **(5-Ethyl-1,2-oxazol-3-yl)methanol**, including its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a summary of the known biological activities of related isoxazole compounds.

Chemical Identifiers and Physicochemical Properties

(5-Ethyl-1,2-oxazol-3-yl)methanol is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The identifiers and key properties of this compound are summarized in the table below.



Identifier	Value	Source
CAS Number	60148-49-4	
Molecular Formula	C ₆ H ₉ NO ₂	N/A
Molecular Weight	127.14 g/mol	N/A
IUPAC Name	(5-Ethyl-1,2-oxazol-3- yl)methanol	N/A
Canonical SMILES	CCC1=CC(=NO1)CO	N/A
Synonyms	5-Ethyl-3- (hydroxymethyl)isoxazole, 5- Ethylisoxazole-3-methanol	N/A

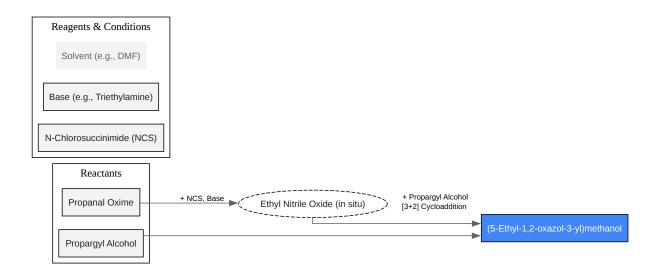
Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **(5-Ethyl-1,2-oxazol-3-yl)methanol** is not readily available in the public domain. However, based on established methods for the synthesis of isoxazole derivatives, a plausible and commonly employed route is the 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

For the synthesis of **(5-Ethyl-1,2-oxazol-3-yl)methanol**, the likely precursors would be propanal oxime (to generate ethyl nitrile oxide) and propargyl alcohol.

Proposed Reaction Scheme:





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Figure 1: Proposed synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol.

Detailed Methodology (Hypothetical):

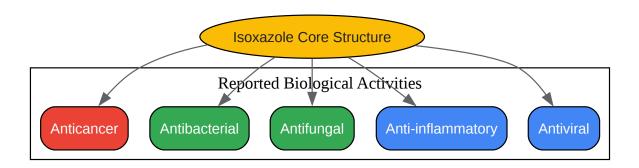
- Oxime Chlorination: To a solution of propanal oxime in a suitable solvent such as N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred to facilitate the formation of the corresponding hydroximoyl chloride.
- In situ Nitrile Oxide Formation and Cycloaddition: A base, typically triethylamine, is added
 dropwise to the reaction mixture. This promotes the elimination of HCl from the hydroximoyl
 chloride, generating the transient ethyl nitrile oxide. In the presence of propargyl alcohol (the
 dipolarophile), the nitrile oxide undergoes a [3+2] cycloaddition reaction to form the isoxazole
 ring.



Work-up and Purification: The reaction is typically quenched with water and the product is
extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed,
dried, and concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to yield pure (5-Ethyl-1,2-oxazol-3-yl)methanol.

Biological and Pharmacological Context

While specific biological data for **(5-Ethyl-1,2-oxazol-3-yl)methanol** is limited in publicly accessible literature, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Research on various isoxazole derivatives has revealed a broad spectrum of pharmacological activities.



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Figure 2: Common biological activities of isoxazole-containing compounds.

The diverse biological profile of isoxazoles makes them attractive scaffolds for drug discovery and development. The specific substitutions on the isoxazole ring play a crucial role in determining the potency and selectivity of their biological activity. Further research is required to elucidate the specific biological targets and therapeutic potential of **(5-Ethyl-1,2-oxazol-3-yl)methanol**.

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